molecular formula C28H31ClO10 B1429579 (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 872980-38-6

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B1429579
M. Wt: 563 g/mol
InChI Key: FCPJIBQVWWLKOP-VFHRMQJUSA-N
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Description

The compound “(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is a synthetic compound and natural impurity that has not been approved for use as a drug by the FDA . It is used as an impurity standard for HPLC .


Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the retrieved data. It is known to be a synthetic compound , but the exact methods and reactions involved in its synthesis are not specified.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 617.0±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Research into complex organic molecules often focuses on their synthesis and potential applications in medicinal chemistry. For example, the study by Laroum et al. (2019) discusses the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a process that is essential for creating heterocyclic compounds used in drug development. This work exemplifies the importance of developing new synthetic methods for complex molecules, which could include compounds similar to the specified chemical (Laroum et al., 2019).

Antioxidant Properties and Environmental Impact

Another relevant area of research is the investigation of organic compounds' antioxidant properties and their environmental impact. For instance, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the potential environmental effects of synthetic organic compounds. While not directly related to the compound , this research underscores the significance of understanding the environmental footprint of chemical substances (Haman et al., 2015).

Organic Pollutants Treatment

Furthermore, Husain et al. (2007) discuss the use of redox mediators in treating organic pollutants with oxidoreductive enzymes, a method that could be applicable to the degradation or modification of complex organic molecules, including the one specified. This research highlights the potential for biotechnological applications in detoxifying or repurposing organic chemical pollutants (Husain et al., 2007).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. As it is a synthetic compound and not approved for use as a drug by the FDA , it should be handled with appropriate safety precautions in a laboratory setting.

Future Directions

The future directions for this compound are not specified in the available resources. As an impurity standard for HPLC , its primary use is likely to continue to be in analytical chemistry.

properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClO10/c1-15(30)35-14-24-26(36-16(2)31)28(38-18(4)33)27(37-17(3)32)25(39-24)20-8-11-23(29)21(13-20)12-19-6-9-22(34-5)10-7-19/h6-11,13,24-28H,12,14H2,1-5H3/t24-,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPJIBQVWWLKOP-VFHRMQJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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